molecular formula C12H18N2O2 B12860772 tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate

tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate

Cat. No.: B12860772
M. Wt: 222.28 g/mol
InChI Key: MVQXGYGZCDMCIN-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate: is a chemical compound that belongs to the class of bicyclic carbamates. This compound is characterized by its unique bicyclo[2.1.1]hexane structure, which imparts specific chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

The synthesis of tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.1.1]hexane core.

    Reaction Conditions: The reactions are generally conducted under inert atmosphere conditions to prevent oxidation and other side reactions.

Comparison with Similar Compounds

tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate can be compared with other similar compounds such as:

These compounds share the bicyclo[2.1.1]hexane core but differ in their functional groups, which imparts different chemical and physical properties. The presence of the cyano group in this compound makes it unique and suitable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-10(2,3)16-9(15)14-12-5-4-11(6-12,7-12)8-13/h4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQXGYGZCDMCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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